
2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CHA or CH223191 and has been synthesized by several methods.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)acrylamide is not fully understood. However, it has been found to inhibit the activity of the aryl hydrocarbon receptor (AhR), which is a transcription factor that plays a critical role in regulating the immune system and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)acrylamide in lab experiments is its ability to selectively inhibit the activity of the AhR. This allows researchers to study the role of the AhR in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of the experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)acrylamide. One of the directions is to study its potential use in treating neurodegenerative disorders. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized by several methods and has been found to have anti-inflammatory and anti-cancer properties. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of the AhR. Further studies are needed to fully understand the potential applications of this compound and its mechanism of action.
Synthesemethoden
2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)acrylamide can be synthesized by several methods. One of the most common methods is the reaction of 4-methylbenzaldehyde with malononitrile and 4-hydroxybenzaldehyde in the presence of ammonium acetate and acetic acid. The product is then purified through recrystallization.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-2-4-13(5-3-12)10-14(11-18)17(21)19-15-6-8-16(20)9-7-15/h2-10,20H,1H3,(H,19,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTBXEPASXQTPH-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

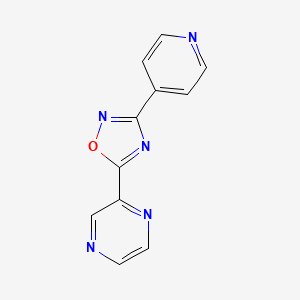
![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)
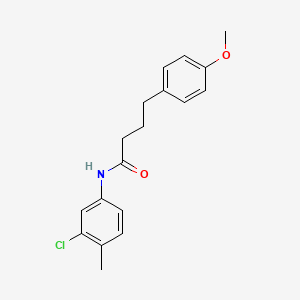
![4-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5724771.png)
![2-(4-chlorophenyl)-4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5724775.png)

![N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724779.png)
![1-(2-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5724783.png)
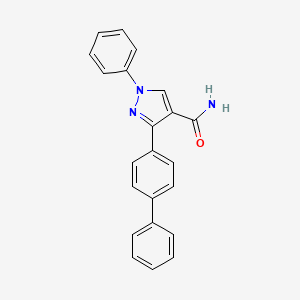

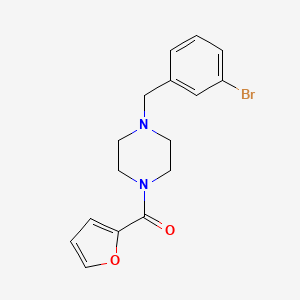

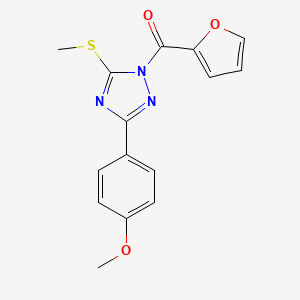
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5724829.png)